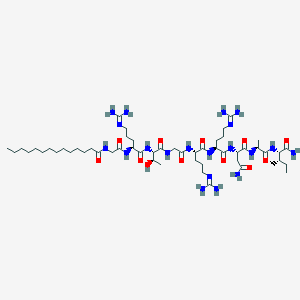
Myr-PKI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKI 14-22 amide, myristoylated is a cell-permeable version of protein kinase inhibitor PKI (14-22) amide . It is a potent cAMP-dependent PKA inhibitor . It can reduce the IgG-mediated phagocytic response and also inhibits neutrophil adhesion .
Molecular Structure Analysis
The molecular weight of PKI 14-22 amide, myristoylated is 1209.5 . Its chemical formula is C53H100N20O12 . The sequence is GRTGRRNAI, with modifications: Gly-1 = Myr-Gly, Ile-9 = C-terminal amide .Physical and Chemical Properties Analysis
PKI 14-22 amide, myristoylated is a solid, white to off-white substance . It is soluble to 1 mg/ml in DMSO .Aplicaciones Científicas De Investigación
Inhibición de la proteína quinasa A (PKA)
Myr-PKI es un potente inhibidor de la proteína quinasa A (PKA), una enzima quinasa que desempeña un papel fundamental en diversas funciones celulares {svg_1}. La activación de la PKA se desencadena por el monofosfato de adenosina cíclico (AMPc) y está estrechamente relacionada con la patogénesis y progresión de diversas enfermedades {svg_2}. Se ha demostrado que this compound bloquea la activación de la fosforilasa mediada por PKA {svg_3}.
Herramienta de investigación en el metabolismo celular
La PKA desempeña un papel importante en el metabolismo celular, la división, la proliferación, la transcripción, el movimiento y la supervivencia {svg_4}. Como potente inhibidor de la PKA, this compound sirve como una herramienta valiosa para estudiar estos procesos celulares {svg_5}.
Inducción de apoptosis en células cancerosas
Se ha demostrado que la versión no miristoilada de PKI 14-22 amida inhibe el crecimiento celular e induce la apoptosis en células de cáncer de páncreas humano (PANC-1) {svg_6} {svg_7}. Esto sugiere aplicaciones potenciales de this compound en la investigación y el tratamiento del cáncer {svg_8} {svg_9}.
Inhibición de la proteína quinasa dependiente de AMPc
Los péptidos, incluida la amida PKI 14-22, se utilizan para investigar la potencia inhibitoria de la proteína quinasa dependiente de AMPc. Esta inhibición afecta a varios procesos biológicos.
Papel en la adhesión de neutrófilos
A concentraciones superiores a 10 μM, la amida PKI 14-22 puede inhibir la adhesión de neutrófilos {svg_10}. Esta propiedad podría ser útil para estudiar los mecanismos de respuesta inmunitaria {svg_11}.
Aplicaciones terapéuticas potenciales
Debido a la desregulación de la actividad de la PKA en varios tipos de cánceres y otras enfermedades relacionadas con las PKA, la amida PKI 14-22 se puede utilizar como una terapia potencial para estas afecciones {svg_12}.
Mecanismo De Acción
Target of Action
Myr-PKI, also known as PKI 14-22 amide, myristoylated, or GRTGRRNAI, primarily targets Protein Kinase A (PKA) . PKA is a pivotal enzyme involved in various cellular functions, including metabolism, division, proliferation, transcription, movement, and survival .
Mode of Action
This compound acts as a cell-permeable inhibitor of PKA . It binds to the catalytic subunit of PKA, thereby inhibiting its activity . The inhibition of PKA by this compound involves both PKA-dependent and -independent pathways .
Biochemical Pathways
The inhibition of PKA by this compound affects several biochemical pathways. PKA plays a crucial role in the phosphorylation-dephosphorylation regulatory process, which is essential for various cellular functions . By inhibiting PKA, this compound can impact these functions. For instance, this compound has been shown to reduce ERK1/2 activation, implicating both PKA-dependent and -independent pathways in this response .
Result of Action
The inhibition of PKA by this compound leads to several molecular and cellular effects. For example, it has been demonstrated that this compound can inhibit cell growth and induce apoptosis in human pancreatic cancer cells (PANC-1) . In the central nervous system, PKA inhibition by this compound could reverse the low-level morphine antinociceptive tolerance in mice .
Análisis Bioquímico
Biochemical Properties
Myr-PKI interacts with PKA, a protein kinase that plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . The binding properties of this compound analogs were characterized by fluorescence polarization and surface plasmon resonance . Two compounds were identified with K_D values in the 500–600 pM range .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that this compound can block PKA-mediated phosphorylase activation . In addition, this compound has been found to permeate cells and localize within the cytoplasm, inhibiting PKA activity within the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKA. After a fast binding step in which PKA selects this compound’s most competent conformations, this compound folds upon binding through a slow conformational rearrangement within the enzyme’s binding pocket . This results in the inhibition of PKA activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown that this compound can rapidly and reversibly regulate the cell surface expression of Aquaporin 4 (AQP4) in response to changes of tonicity in primary cortical rat astrocytes .
Metabolic Pathways
This compound is involved in the cAMP/PKA pathway, a critical metabolic pathway that regulates numerous cellular functions . It inhibits PKA, thereby affecting the downstream effects of this pathway.
Transport and Distribution
This compound is known to permeate cells and localize within the cytoplasm . This suggests that it is transported across the cell membrane and distributed within the cell to exert its effects.
Subcellular Localization
This compound localizes within the cytoplasm of cells . This subcellular localization allows it to interact with PKA, thereby inhibiting its activity within the cellular environment .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQKQWUUHDDIS-JDLJUXOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100N20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: myr-PKI functions as a potent and specific inhibitor of PKA. [, , ] Its myristoylated moiety facilitates cell membrane permeability, enabling it to effectively reach intracellular PKA. [, ] By mimicking the substrate binding site of PKA, this compound competitively inhibits the enzyme's activity, ultimately blocking the phosphorylation of downstream targets. [, ] This inhibition disrupts PKA-dependent signaling pathways, influencing diverse cellular processes such as protein secretion, ion channel activity, and gene expression. [, , , ]
A: The research papers strongly suggest that myristoylation significantly enhances the cellular uptake and efficacy of PKI 14-22. [, ] While the unmodified peptide might possess inherent PKA inhibitory activity, its ability to traverse the cell membrane and exert its effects intracellularly is limited. Myristoylation, by increasing lipophilicity, facilitates its passage across the membrane, enabling it to effectively reach and inhibit intracellular PKA. [, ] This modification is crucial for its application in cellular assays and its utility as a research tool to investigate intracellular PKA signaling.
A: Certainly! In studies exploring follicle-stimulating hormone (FSH) signaling in granulosa cells, this compound effectively inhibited FSH-stimulated ERK activation. [] This finding pointed towards a PKA-dependent mechanism where FSH promotes ERK activity by relieving the inhibition imposed by a specific phosphotyrosine phosphatase. In another study focusing on the regulation of the epidermal growth factor receptor (EGFR), this compound induced internalization of inactive EGFR. [, ] This effect unveiled a novel, ligand-independent mechanism of EGFR endocytosis regulated by basal PKA activity, highlighting the diverse roles of PKA in cellular processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
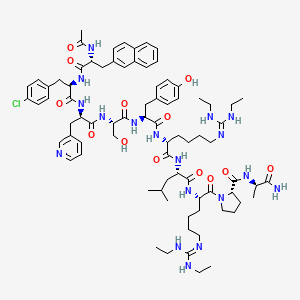
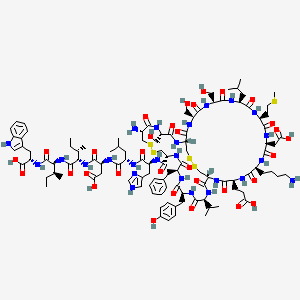


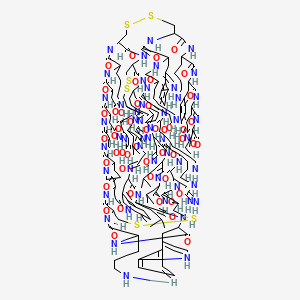
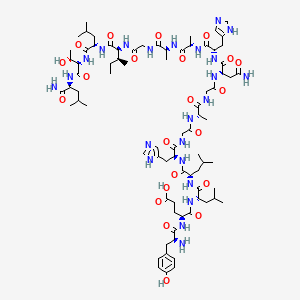
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
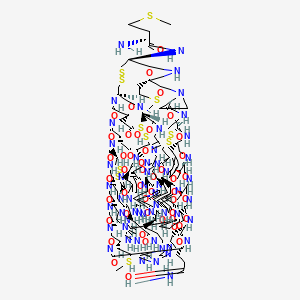
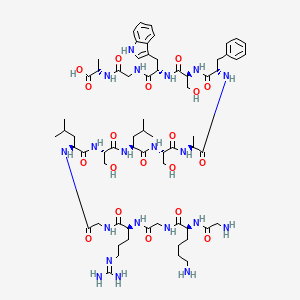
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
